

# A Comprehensive Technical Guide to the Chemical Synthesis of MHY1485

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## Compound of Interest

Compound Name: MHY1485  
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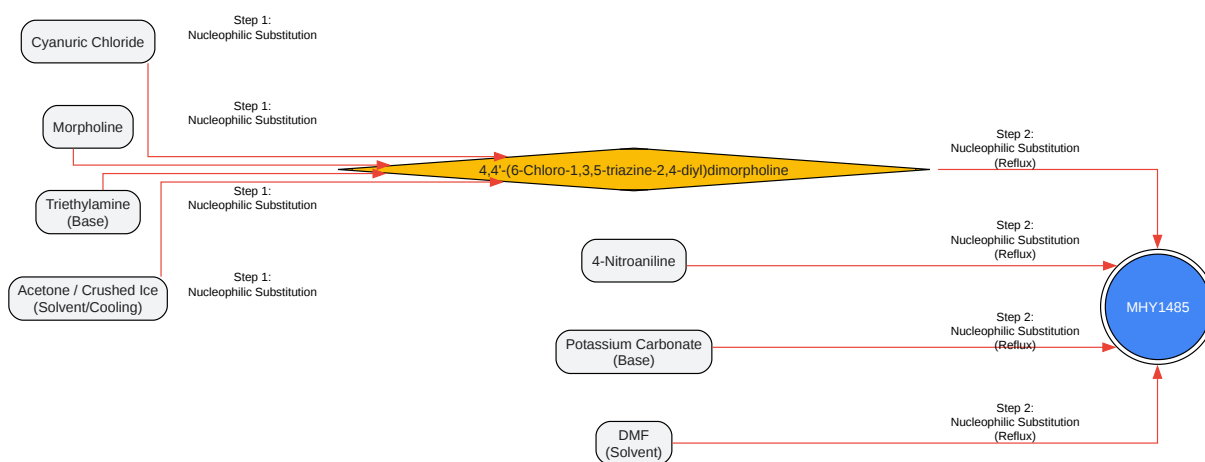
This in-depth technical guide provides a detailed overview of the chemical synthesis pathway for **MHY1485**, a potent, cell-permeable activator of the mammalian target of rapamycin (mTOR). **MHY1485** is a valuable tool for studying autophagy and mTOR signaling, processes implicated in a wide range of physiological and pathological conditions.<sup>[1][2][3]</sup> This document outlines the complete synthesis protocol, presents key quantitative data in a clear, tabular format, and includes diagrams to illustrate the synthetic route and its associated signaling pathway.

## Chemical Properties and Data

Identifier	Value	Reference
IUPAC Name	4,6-di(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine	[4]
CAS Number	326914-06-1	[1][4]
Molecular Formula	C <sub>17</sub> H <sub>21</sub> N <sub>7</sub> O <sub>4</sub>	[1][4]
Molecular Weight	387.4 g/mol	[1][4]
Purity	>98%	[1]
Solubility	DMSO (0.5 mg/ml), DMF (5 mg/ml)	[4]

## Chemical Synthesis Pathway

The synthesis of **MHY1485** is a two-step process that begins with the formation of a dichlorotriazine intermediate, followed by a nucleophilic substitution reaction to yield the final product.



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Caption: Chemical synthesis pathway of **MHY1485**.

## Experimental Protocols

The following protocols are based on the synthesis described by Choi et al. (2012).[5]

### Step 1: Synthesis of 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine

Materials:

- Cyanuric chloride

- Morpholine
- Triethylamine
- Acetone
- Crushed ice

**Procedure:**

- A solution of cyanuric chloride (5 g, 27.1 mmol) in acetone (30 mL) is prepared and cooled over crushed ice.
- A mixture of morpholine (4.72 g, 54.2 mmol) and triethylamine (5.48 g, 54.2 mmol) is added dropwise to the cyanuric chloride solution at a temperature maintained below -10°C.
- The reaction mixture is stirred at room temperature for 1 hour.
- The mixture is then diluted with 50 mL of water.
- The resulting white solid precipitate is collected by filtration, washed with water and acetone.
- The solid is dried under reduced pressure to yield 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine.

**Quantitative Data:**

Product	Yield	Melting Point (°C)
4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine	74.9%	172.6–173.9

**Characterization Data:**

Analysis	Results
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 3.74–3.67 (m, 16 H, 8 $\times$ CH $_2$ )
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	$\delta$ 169.8 (C2, C4), 164.7 (C6), 66.9 (4 $\times$ OCH $_2$ ), 44.1 (4 $\times$ NCH $_2$ )
IR (KBr)	1504, 1355, 1122, 806 $\text{cm}^{-1}$
Mass (EIMS)	285 (M) $^+$

## Step 2: Synthesis of 4,6-Dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (MHY1485)

Materials:

- 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine
- 4-Nitroaniline
- Potassium carbonate
- N,N-dimethylformamide (DMF)
- Methanol
- Water

Procedure:

- A suspension of 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (300 mg, 1.05 mmol), 4-nitroaniline (159.5 mg, 1.15 mmol), and potassium carbonate (159.5 mg, 1.15 mmol) in N,N-dimethylformamide (2 mL) is prepared.
- The reaction mixture is refluxed for 5 hours.
- The resulting precipitate is collected by filtration using a Buchner funnel.
- The collected solid is washed with methanol and water.

- The product is dried under reduced pressure to yield 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (**MHY1485**) as a pale yellow solid.

## Quantitative Data:

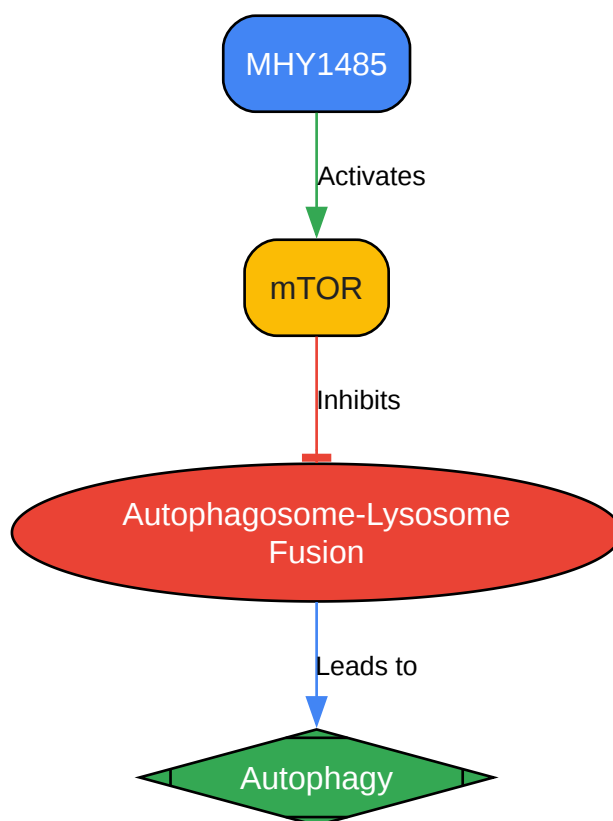
Product	Yield	Melting Point (°C)
MHY1485	63.6%	265.0–266.2

## Characterization Data:

Analysis	Results
<sup>1</sup> H NMR (500 MHz, DMSO-d <sub>6</sub> )	δ 8.20 (d, 2 H, J = 9.0 Hz, 3'-H, 5'-H), 7.70 (d, 2 H, J = 9.0 Hz, 2'-H, 6'-H), 7.02 (s, 1 H, NH), 3.81–3.79 (m, 8 H, 2×CH <sub>2</sub> ), 3.75–3.73 (m, 8H, 4×CH <sub>2</sub> )
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 165.2 (C4, C6), 164.6 (C2), 147.8 (C1'), 141.1 (C4'), 125.5 (C3',C5'), 119.1 (C2', C6')

## Signaling Pathway of MHY1485

**MHY1485** is a known activator of mTOR, a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] One of the key downstream effects of mTOR activation is the inhibition of autophagy.[1][5] **MHY1485** exerts its anti-autophagic effect by inhibiting the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process.[5][6]



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Caption: **MHY1485** signaling pathway in autophagy inhibition.

This technical guide provides a comprehensive resource for the synthesis and understanding of **MHY1485**. The detailed protocols and characterization data will be invaluable for researchers working with this compound, while the signaling pathway diagram offers a clear visual representation of its mechanism of action in the context of autophagy.

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